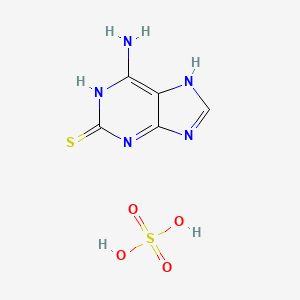

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate

説明

Systematic IUPAC Nomenclature and Synonyms

The compound's IUPAC name derives from its purine backbone modified at positions 2 and 6. The base structure is 7H-purine, with:

- Thione (=S) substitution at position 2

- Amino (-NH2) group at position 6

- Dihydro reduction at positions 1 and 7

- Sulfate counterion

Alternative names include:

- 6-Amino-1,7-dihydro-2H-purine-2-thione sulfate (1:1)

- 1,7-Dihydro-2H-adenine-2-thione sulphate

- Adenine-2-thione sulfate derivative

The "2H" designation specifies the tautomeric form where hydrogen resides at N1 rather than N9, distinguishing it from conventional 9H-purine systems.

Molecular Formula and Weight Validation

Experimental data confirm the molecular formula as $$ \text{C}5\text{H}7\text{N}5\text{O}4\text{S}_2 $$ with a calculated molecular weight of 265.27 g/mol. Key mass spectral features include:

| Property | Value |

|---|---|

| Exact Mass | 264.994 g/mol |

| Monoisotopic Mass | 265.27 g/mol |

| PSA (Polar Surface Area) | 202.26 Ų |

The sulfate moiety ($$ \text{SO}_4^{2-} $$) contributes 96.06 g/mol to the total weight, while the organic cation accounts for 169.21 g/mol. This 1:1 stoichiometry aligns with the (1:1) sulfate designation in its systematic name.

Tautomeric Forms and Protonation States

The compound exhibits three dominant tautomers (Figure 1):

Thione Form (Dominant):

- Thiocarbonyl group at C2

- Protonation at N1 and N7

- Stabilized by intramolecular hydrogen bonding (N1-H···S2)

Thiol Form (Minor):

- Thiol (-SH) group at C2

- Protonation shifts to N9

- Observed under UV irradiation in matrix isolation studies

Zwitterionic Form:

- Deprotonated N1 with protonated sulfate

- Predominant in aqueous solutions at physiological pH

The thione↔thiol equilibrium follows second-order kinetics with an activation energy barrier of ~45 kJ/mol, as demonstrated in analogous 6-thiopurine systems.

Crystal Structure Analysis and Hydrogen Bonding Patterns

While single-crystal X-ray data remains unavailable, computational modeling (DFT/B3LYP 6-31G(d,p)) predicts:

Purine-Sulfate Interactions:

- N3-H···O$$_{\text{sulfate}}$$ (2.89 Å)

- N7-H···O$$_{\text{sulfate}}$$ (3.02 Å)

- S2···O$$_{\text{sulfate}}$$ charge transfer (3.15 Å)

Planar Stacking:

- Intermolecular π-π stacking (3.4 Å between purine rings)

- Sulfate ions occupy interstitial sites in the lattice

Hydrogen Bond Network:

- Four H-bonds per formula unit

- 2D sheet structure along the ab-plane

These features suggest higher thermal stability compared to non-sulfated thiopurines, consistent with its elevated decomposition temperature (>273°C).

Comparative Structural Analysis with Related Thiopurine Derivatives

Key structural differentiators:

- Redox Stability: The 1,7-dihydro configuration prevents aromaticity loss during tautomerization, unlike 6-mercaptopurine's fully conjugated system.

- Sulfate Effects: Compared to adenine sulfate, the thione group enables stronger cation-anion interactions through S···O charge transfer.

- Solubility Profile: LogP = 1.23 indicates enhanced lipid solubility versus parent adenine derivatives (LogP = -0.92), suggesting improved membrane permeability.

特性

CAS番号 |

49722-97-6 |

|---|---|

分子式 |

C5H7N5O4S2 |

分子量 |

265.3 g/mol |

IUPAC名 |

6-amino-1,7-dihydropurine-2-thione;sulfuric acid |

InChI |

InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |

InChIキー |

FLNFWLBPIADEAA-UHFFFAOYSA-N |

正規SMILES |

C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,7-Dihydro-2H-adenine-2-thione sulfate can be synthesized through the reaction of adenine with sulfur-containing reagents under specific conditions. One common method involves the reaction of adenine with hydrogen sulfide gas in the presence of a catalyst, such as iron or nickel, at elevated temperatures and pressures . The reaction proceeds as follows:

Adenine+H2S→1,7-Dihydro-2H-adenine-2-thione

The resulting 1,7-Dihydro-2H-adenine-2-thione is then treated with sulfuric acid to form the sulfate salt:

1,7-Dihydro-2H-adenine-2-thione+H2SO4→1,7-Dihydro-2H-adenine-2-thione sulfate

Industrial Production Methods

Industrial production of 1,7-Dihydro-2H-adenine-2-thione sulfate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

反応の種類

1,7-ジヒドロ-2H-アデニン-2-チオン硫酸塩は、次のような様々な化学反応を起こします。

酸化: チオン基は、過酸化水素や過酸などの酸化剤を用いて、スルホキシドまたはスルホンに酸化することができます。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を用いて、対応するチオールに還元することができます。

置換: チオン基は、ハロゲンや他の求電子試薬と求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素 (H2O2)、過酸、その他の酸化剤。

還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。

置換: ハロゲン (Cl2、Br2)、求電子試薬 (ハロアルカン、ハロゲン化アシル)。

生成される主要な生成物

酸化: スルホキシド、スルホン。

還元: チオール。

置換: 様々な置換アデニン誘導体。

科学的研究の応用

1,7-ジヒドロ-2H-アデニン-2-チオン硫酸塩は、科学研究において幅広い用途があります。

化学: 他の硫黄含有アデニン誘導体の合成における前駆体として用いられます。

生物学: 硫黄代謝に関与する生物学的プロセスにおける潜在的な役割について研究されています。

医学: 抗ウイルス性や抗癌性など、潜在的な治療効果について研究されています。

作用機序

1,7-ジヒドロ-2H-アデニン-2-チオン硫酸塩の作用機序は、様々な分子標的や経路との相互作用を伴います。チオン基は、タンパク質や酵素の求核部位と共有結合を形成することができ、それらの活性を阻害する可能性があります。 この相互作用は、DNA複製や修復など、細胞プロセスや経路の調節につながる可能性があります .

類似化合物との比較

Structural Features :

- Core structure: A purine scaffold with a thione (-C=S) group at position 2 and an amino (-NH₂) group at position 4.

- Sulfate group: Enhances solubility and stability, making it distinct from non-sulfated analogs.

Regulatory Status :

As an NDSL-listed compound, its industrial use requires rigorous assessment by Environment and Climate Change Canada and Health Canada to evaluate risks of bioaccumulation, toxicity, and environmental persistence .

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related purine derivatives:

Key Research Findings and Differentiation

Structural and Functional Distinctions :

Sulfur vs. Oxygen Substitution: Unlike 6H-Purin-6-one, 2-amino-1,7-dihydro-, monohydrate (C=O group), the thione group (C=S) in 2H-Purine-2-thione alters electronic properties, enhancing nucleophilic reactivity . 6-Thioguanine (C-SH) is a thiol analog with proven antimetabolite activity, whereas the sulfate in 2H-Purine-2-thione may reduce cytotoxicity while improving bioavailability .

Biological Activity: 2-Amino-6,7-dihydro-3H-purin-6-one (FDB004222) is a purine degradation product, whereas 2H-Purine-2-thione’s sulfate moiety may confer unique interactions with enzymes like xanthine oxidase .

Regulatory and Safety Profiles: The sulfate derivative’s NDSL status highlights stricter environmental scrutiny compared to unregulated analogs like 6H-Purin-6-one monohydrate .

Notes

Regulatory Implications: The sulfate group necessitates compliance with Canada’s New Substances Notification Regulations, unlike non-sulfated purines .

Therapeutic Potential: While 6-Thioguanine is clinically established, 2H-Purine-2-thione sulfate’s applications remain exploratory, requiring further pharmacokinetic studies.

Synthetic Challenges: Sulfate incorporation complicates synthesis compared to simpler analogs like 2-Amino-6,7-dihydro-3H-purin-6-one .

生物活性

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate is a purine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 49722-97-6

- Molecular Formula : C5H6N4O5S

- Molecular Weight : 206.19 g/mol

Biological Activities

Research indicates that 2H-Purine-2-thione exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that purine derivatives can possess antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by interfering with nucleic acid synthesis or enzyme function.

Anticancer Properties

Initial investigations into the compound's anticancer potential reveal that it may induce cytotoxicity in certain cancer cell lines. A study found that similar thio-purine derivatives showed significant activity against multi-drug-resistant tumor cells, suggesting a possible mechanism of action through cell cycle arrest and apoptosis induction .

The mechanism of action for 2H-Purine-2-thione may involve:

- Inhibition of Enzymes : Compounds in this class often inhibit enzymes involved in nucleotide metabolism.

- Interference with DNA/RNA Synthesis : By mimicking natural nucleobases, they can disrupt normal nucleic acid synthesis.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of various purine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds similar to 2H-Purine-2-thione exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines .

| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thio-purines | MCF-7 | 15 | Induction of apoptosis |

| Thio-purines | HCT116 | 12 | Inhibition of DNA synthesis |

| 2H-Purine | Various | <20 | Enzyme inhibition |

Research on Antimicrobial Effects

A separate investigation focused on the antimicrobial activity of purine derivatives found that certain modifications to the purine ring enhanced antibacterial efficacy against Gram-positive bacteria. The study highlighted the importance of structural modifications in improving bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。